molecular formula C20H24N6O B3838150 4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol

4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol

Cat. No. B3838150
M. Wt: 364.4 g/mol
InChI Key: ZGGBLZQJQDTLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. This compound is a novel derivative of pyrazolone, which has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol is not yet fully understood. However, studies suggest that it works by inhibiting the activity of certain enzymes that are involved in the proliferation of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition to this, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol in lab experiments is its high potency and selectivity. It has been shown to be effective against a wide range of cancer cell lines and has minimal toxicity towards normal cells. However, one of the limitations of using this compound is its complex synthesis method, which makes it difficult to produce on a large scale.

Future Directions

There are several future directions for the research on 4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol. One of the most significant directions is the further development of this compound as a potential anticancer agent. This includes the optimization of its synthesis method, the evaluation of its pharmacokinetic properties, and the identification of its molecular targets. In addition to this, it can also be studied for its potential applications in other fields of science, such as drug discovery and biochemical research.

Scientific Research Applications

4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in medicinal chemistry, where it has shown promising results as an anticancer agent. In addition to this, it has also been studied for its potential applications in drug discovery, where it can be used as a lead compound for the development of new drugs.

properties

IUPAC Name

4-heptyl-5-methyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-3-4-5-6-7-10-14-13(2)25-26(19(14)27)20-22-18-17(23-24-20)15-11-8-9-12-16(15)21-18/h8-9,11-12,25H,3-7,10H2,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGBLZQJQDTLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=C(NN(C1=O)C2=NC3=C(C4=CC=CC=C4N3)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol
Reactant of Route 2
4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol
Reactant of Route 4
4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol
Reactant of Route 5
4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol
Reactant of Route 6
4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.